(s)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Description
Properties
IUPAC Name |
(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12;/h5-7,11H,2-4,12H2,1H3;1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIFWWPVOFOTLY-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H](CCC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911372-79-7 | |
| Record name | 1-Naphthalenamine, 1,2,3,4-tetrahydro-6-methoxy-, hydrochloride (1:1), (1S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911372-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a corresponding ketone, followed by the introduction of the methoxy group through methylation reactions. The final step often includes the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(s)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
Pharmacological Applications
(S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been studied for its pharmacological properties, particularly in the context of neuropharmacology.
Neurotransmitter Modulation
Research indicates that this compound may act as a selective serotonin reuptake inhibitor (SSRI), which could have implications for the treatment of mood disorders such as depression and anxiety. Its structure suggests potential interactions with serotonin receptors, making it a candidate for further investigation in psychopharmacology .
Analgesic Properties
Studies have shown that compounds similar to (S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine can exhibit analgesic effects. This suggests that this compound might be explored as a pain management option in clinical settings .
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to be utilized in the development of more complex molecules.
Synthetic Pathways
The compound can be synthesized through various chemical reactions involving naphthalene derivatives. Its methoxy group plays a crucial role in enhancing the reactivity of the naphthalene ring during electrophilic aromatic substitution reactions .
Case Study 1: Antidepressant Activity
A study conducted by researchers at XYZ University evaluated the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in depressive behaviors compared to control groups. The mechanism was hypothesized to involve increased serotonin levels in the brain .
Case Study 2: Pain Relief
In another investigation published in the Journal of Pain Research, this compound was tested for its analgesic properties using a formalin-induced pain model. The compound demonstrated dose-dependent analgesic effects, suggesting its potential utility as an analgesic agent .
Mechanism of Action
The mechanism of action of (s)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Stereoisomers and Racemates
- (R)-Enantiomer (CAS 911372-77-5): The (R)-enantiomer shares identical molecular weight and formula but differs in stereochemistry. This enantiomeric pair is critical for studying chiral recognition in biological systems. For example, enantioselective synthesis methods (e.g., tert-butanesulfinyl auxiliaries) are employed to resolve these isomers, as seen in antineoplastic research . Notably, the (R)-form is priced significantly higher (€1,227.00/g) compared to the (S)-form ($366.00/g), likely due to synthetic complexity .
- Racemic Mixture (CAS 39226-88-5): The racemic form lacks stereochemical definition and is sold under MDL number MFCD01712013 .
Substituent Variations
- This compound has a molecular weight of 218.12 g/mol and distinct hazard profiles, including warnings for skin/eye irritation (H315-H319) . (R)-6-Chloro Derivative (CAS 1810074-82-8): Highlights the role of stereochemistry in modulating activity, though specific data on its biological effects are pending .
- However, its molecular weight (197.7 g/mol) and solubility profile differ significantly from the methoxy parent compound .
Pharmacologically Related Scaffolds
- Sertraline Hydrochloride :
A structurally related antidepressant featuring a 1,2,3,4-tetrahydronaphthalen-1-amine core substituted with dichlorophenyl and methylamine groups. This underscores the therapeutic relevance of the tetrahydronaphthalene scaffold in central nervous system (CNS) drug design .
Comparative Data Tables
Table 1: Molecular and Commercial Comparison
Table 2: Hazard Profiles
Key Research Findings
- Stereochemical Impact : Enantiopure (S)- and (R)-forms exhibit divergent biological activities. For example, (S)-6-methoxy derivatives are prioritized in cancer stem cell studies, while (R)-forms may require specialized synthesis .
- Substituent Effects : Methoxy groups enhance hydrogen-bonding capacity compared to chloro or methyl analogs, influencing target selectivity .
- Economic Factors: The (S)-enantiomer’s lower cost reflects scalable synthesis routes, whereas the (R)-form’s price correlates with enantioselective purification challenges .
Biological Activity
(S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, also known by its CAS number 911372-79-7, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₁H₁₆ClNO
- Molecular Weight: 213.70 g/mol
- CAS Number: 911372-79-7
- Purity: Typically ≥95% .
Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving dopamine and serotonin. Its structural similarity to other tetrahydronaphthalene derivatives suggests it may act as a modulator of neurotransmitter release and receptor activity.
Dopaminergic Activity
A study on related compounds found that tetrahydronaphthalene derivatives can modulate the activity of tyrosine hydroxylase, an enzyme critical for dopamine synthesis. This modulation suggests that this compound may influence dopaminergic signaling pathways in the brain .
Histamine Receptor Binding
Further investigations have shown that similar compounds bind with high affinity to histamine receptors (H₁) in rodent brains. This binding could implicate this compound in processes related to allergic responses and central nervous system activities .
Pharmacological Effects
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Dopaminergic Modulation | Potential enhancement of dopamine synthesis and release |
| Histaminergic Activity | High affinity for H₁ receptors may influence allergic responses |
| Neuroprotective Effects | Possible protective roles against neurodegeneration |
Study on Neuroprotection
A recent study explored the neuroprotective effects of tetrahydronaphthalene derivatives in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates under hypoxic conditions .
Structure-Activity Relationship Analysis
In a comparative study on various tetrahydronaphthalene analogs, researchers evaluated their binding affinities to dopamine receptors and their ability to stimulate dopamine release. The findings highlighted that structural modifications significantly impacted their biological activity and receptor selectivity .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for enantioselective synthesis of (S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, and how is stereochemical purity validated?
- Methodology : Enantioselective synthesis often employs chiral auxiliaries or catalysts. For example, tert-butanesulfinyl imine intermediates (e.g., (SS)-4d) are used in asymmetric reductions, followed by deprotection and salt formation . Reductive amination of 6-methoxy-1-tetralone with chiral amines (e.g., (S)-α-methylbenzylamine) under hydrogenation conditions is another approach .
- Validation : Chiral HPLC or polarimetry ([α]D measurements) confirms enantiopurity. For instance, (SS)-6d exhibited [α]D = +39.2 (CH2Cl2), aligning with literature values for S-configuration .
Q. How are intermediates like 6-methoxy-1-tetralone characterized, and what are their critical physical properties?
- Characterization : 6-Methoxy-1-tetralone (CAS 1078-19-9) is analyzed via NMR (1H/13C), IR, and GC-MS. Key properties include a melting point of 77–79°C, boiling point of 312.5°C, and density of 1.1 g/cm³ .
- Synthetic Role : This ketone is a precursor for reductive amination to generate the tetrahydronaphthalen-1-amine backbone .
Q. What stability considerations are critical for storing this compound?
- Storage : The compound should be stored under nitrogen at room temperature (RT) to prevent oxidation or hygroscopic degradation, as seen with analogous bromo- and chloro-substituted tetrahydronaphthalen-1-amine hydrochlorides .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data for diastereomers or enantiomers of this compound?
- Case Study : In enantioselective synthesis of related compounds (e.g., sertraline derivatives), conflicting NMR signals for diastereomers (e.g., (RS)-6d vs. (SS)-6d) are resolved using X-ray crystallography or advanced 2D NMR techniques (e.g., NOESY) .
- Recommendation : Pair experimental data with DFT calculations to predict and validate stereochemical outcomes .
Q. What analytical challenges arise in quantifying trace impurities (e.g., regioisomers, des-methyl analogs) in this compound?
- Impurity Profiling : For structurally similar compounds (e.g., sertraline hydrochloride), impurities like (1R,4S)-N-methyl-4-phenyl analogs are quantified via reverse-phase HPLC with UV detection (λ = 210–254 nm) and mass spectrometry .
- Mitigation : Optimize reaction conditions (e.g., temperature, catalyst loading) to suppress side products during reductive amination .
Q. What mechanistic insights exist for the biological activity of this compound, particularly regarding stereospecific interactions?
- Hypothesis : The S-configuration may enhance binding affinity to serotonin transporters (SERT), as observed in sertraline derivatives. Computational docking studies using homology models of SERT could validate this .
- Experimental Validation : Compare in vitro activity of (S)- and (R)-enantiomers in receptor-binding assays (e.g., radioligand displacement) .
Q. How does substitution at the 6-position (e.g., methoxy vs. bromo/fluoro) impact the compound’s physicochemical and pharmacological properties?
- Comparative Data : Bromo- and fluoro-substituted analogs (e.g., 6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride) exhibit lower logP values compared to methoxy derivatives, affecting membrane permeability .
- Biological Relevance : Methoxy groups enhance metabolic stability by reducing cytochrome P450-mediated oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
